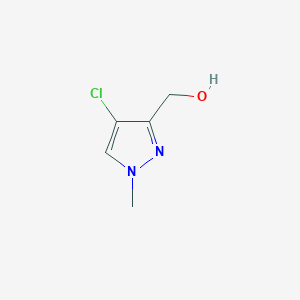
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Übersicht
Beschreibung
“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1484597-17-2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is 1S/C13H7Cl2FO2/c14-10-2-1-3-13 (9 (10)7-17)18-8-4-5-12 (16)11 (15)6-8/h1-7H .Physical And Chemical Properties Analysis
“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a powder at room temperature . The molecular weight of the compound is 285.1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Copolymers
- Copolymerization with Styrene : A study demonstrated the synthesis of novel copolymers by copolymerizing styrene with halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde. These copolymers were analyzed using techniques such as IR, NMR, GPC, DSC, and TGA, revealing insights into their composition and thermal properties (Savittieri et al., 2022).
Analytical Chemistry Applications
- HPLC-Fluorescence Determination : The compound's structural analogs have been utilized as fluorogenic labeling reagents in pre-column derivatization for HPLC separation of chlorophenols, demonstrating its application in enhancing detection sensitivity in pharmaceutical analysis (Gatti et al., 1997).
Chemical Synthesis Techniques
- Silica Gel-Assisted Synthesis : Research on silica gel-assisted synthesis of trihalobenzo[b]thiophenes and dihalobenzo[b]thiophenes from derivatives related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde showcases the method's effectiveness in synthesizing complex aromatic compounds without the need for metal catalysts, offering a straightforward approach to halogenated benzothiophenes (Mikami et al., 2019).
Organic Chemistry and Catalysis
- Pd-Catalyzed Ortho C-H Hydroxylation : A study highlighted the use of palladium catalysis for the ortho C-H hydroxylation of benzaldehydes, including derivatives similar to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, using a transient directing group. This research points to the potential for selective functionalization of aromatic aldehydes, a critical step in the synthesis of complex organic molecules (Chen et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-2-1-3-13(9(10)7-17)18-8-4-5-12(16)11(15)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOXQILPQLYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)


![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

